molecular formula C19H25N4O18P2-3 B1264747 UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate

Cat. No. B1264747
M. Wt: 659.4 g/mol
InChI Key: GZLIMKLKXDFTJR-ZVWGYSLJSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate is trianion of UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid arising from deprotonation of carboxylic acid and diphosphate functions. It is a conjugate base of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronic acid.

Scientific Research Applications

Enzymatic Biosynthesis and Structural Studies

  • WlbA Dehydrogenase in Biosynthesis : UDP-2,3-diacetamido-2,3-dideoxy-D-mannuronic acid (ManNAc3NAcA) is integral in lipopolysaccharide biosynthesis in bacteria like Pseudomonas aeruginosa. The enzyme WlbA, a dehydrogenase, plays a critical role in its biosynthesis. This enzyme catalyzes the oxidation of the C-3' hydroxyl group on the UDP-linked sugar. Studies have revealed the structural details of WlbA, aiding in understanding the biosynthetic pathway of UDP-ManNAc3NAcA (Thoden & Holden, 2010).

  • Chemical Synthesis for Pathway Elucidation : The chemical synthesis of uridine 5'-diphospho 2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid (UDP-Glc-2,3-diNAcA) has been accomplished, significantly contributing to the understanding of biosynthetic pathways in pathogens like Bordetella pertussis and Pseudomonas aeruginosa. This synthesis aids in exploring the formation of ManNAc3NAcA-containing polysaccharides (Rejžek et al., 2009).

  • UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic Acid 2-Epimerases : Novel UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid 2-epimerases have been identified and biochemically characterized from respiratory pathogens. Understanding the mechanism of these enzymes provides insights into the biosynthesis and functional role of ManNAc3NAcA in bacterial pathogens (Westman et al., 2007).

  • Understanding Enzymatic Mechanisms with QM/MM Calculations : Quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study the reaction mechanism of WlbB, an enzyme crucial for UDP-ManNAc3NAcA biosynthesis. Such studies offer a deeper understanding of the enzymatic processes involved in the biosynthesis of this compound (Ma et al., 2015).

Pathogenic Bacterial Lipopolysaccharide Biosynthesis

  • Lipopolysaccharide Biosynthesis in Pseudomonas aeruginosa : Research has detailed the biosynthesis of UDP-2,3-diacetamido-2,3-dideoxy-d-mannuronic acid in Pseudomonas aeruginosa, a critical component in the bacterium's lipopolysaccharide. This study highlights the functional characterization of enzymes WbpB, WbpE, and WbpD in the biosynthetic pathway (Westman et al., 2009).

  • Molecular Structure of WlbB : The structural analysis of WlbB, a bacterial N-acetyltransferase, has been crucial in understanding the synthesis of 2,3-diacetamido-2,3-dideoxy-D-mannuronic acid in pathogenic bacteria like Pseudomonas aeruginosa and Bordetella pertussis (Thoden & Holden, 2010).

properties

Product Name

UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-mannuronate

Molecular Formula

C19H25N4O18P2-3

Molecular Weight

659.4 g/mol

IUPAC Name

(2S,3S,4R,5S,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3-hydroxyoxane-2-carboxylate

InChI

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/p-3/t8-,10-,11+,12-,13+,14-,15+,16-,18-/m1/s1

InChI Key

GZLIMKLKXDFTJR-ZVWGYSLJSA-K

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H]([C@H](O[C@@H]([C@H]1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Canonical SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)[O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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